Inositol 1,3,4,5-tetrakisphosphate
Overview
Description
Inositol 1,3,4,5-Tetrakisphosphate is a member of the inositol phosphate family, which are signaling molecules involved in various cellular processes. This compound is particularly significant due to its role in cellular signaling pathways, especially in the regulation of calcium release within cells .
Mechanism of Action
Target of Action
Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) primarily targets Inositol-trisphosphate 3-kinase A . This enzyme plays a crucial role in the metabolism of inositol phosphates . Other targets include Cytohesin-2 , Cytohesin-3 , 3-phosphoinositide-dependent protein kinase 1 , RAC-alpha serine/threonine-protein kinase , Pleckstrin homology domain-containing family A member 4 , and Tyrosine-protein kinase BTK .
Mode of Action
Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the action of Inositol-trisphosphate 3-kinase A . This enzyme specifically phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 . The interaction of Ins(1,3,4,5)P4 with its targets leads to various changes in cellular processes .
Biochemical Pathways
Ins(1,3,4,5)P4 is part of a larger family of inositol phosphates, which are crucial secondary messengers in various cellular processes . It is involved in the regulation of diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . Ins(1,3,4,5)P4 also plays a role in the regulation of calcium signaling .
Pharmacokinetics
It is known that ins(1,3,4,5)p4 is a water-soluble compound . More research is needed to fully understand the ADME properties of Ins(1,3,4,5)P4.
Result of Action
The action of Ins(1,3,4,5)P4 results in various molecular and cellular effects. It is known to mediate a survival signal in B cells via a Rasa3–Erk signaling pathway controlling proapoptotic Bim gene expression . It also plays a crucial role in the regulation of innate immunity .
Action Environment
The action of Ins(1,3,4,5)P4 can be influenced by various environmental factors. For instance, its production is dramatically upregulated upon chemoattractant stimulation . This suggests that the action, efficacy, and stability of Ins(1,3,4,5)P4 can be influenced by the cellular environment and specific stimuli .
Biochemical Analysis
Biochemical Properties
Inositol 1,3,4,5-tetrakisphosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with inositol trisphosphate kinases (ITPKs), which play a crucial role in its metabolism . The compound also interacts with inositol polyphosphate multikinase (IPMK), which functions as a primitive ITPK by catalyzing the 3-phosphorylation of Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It plays a vital role in regulating calcium homeostasis by controlling the concentrations of IP3 and IP4 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the same PH domain as phosphatidylinositol 3,4,5 trisphosphate (PtdIns(3,4,5)P3), competing for its binding and thus negatively regulating PtdIns(3,4,5)P3 signaling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that the compound’s kinase activity is dramatically upregulated upon chemoattractant stimulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . The compound also plays a crucial role in inositol phosphate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5-Tetrakisphosphate is synthesized through a series of phosphorylation reactions. The primary precursor, inositol 1,4,5-trisphosphate, is phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to produce this compound . The reaction conditions typically involve the use of ATP as a phosphate donor and require specific kinase enzymes to catalyze the reaction.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using recombinant DNA technology to express the necessary kinases in microbial systems, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Inositol 1,3,4,5-Tetrakisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be further phosphorylated to produce higher inositol phosphates or dephosphorylated to revert to lower inositol phosphates .
Common Reagents and Conditions: The phosphorylation reactions typically require ATP and specific kinase enzymes, while dephosphorylation reactions involve phosphatases and water .
Major Products: The major products of these reactions include various inositol phosphates such as inositol 1,3,4,5,6-pentakisphosphate and inositol 1,4,5-trisphosphate .
Scientific Research Applications
Inositol 1,3,4,5-Tetrakisphosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Inositol 1,3,4,5-Tetrakisphosphate is unique among inositol phosphates due to its specific phosphorylation pattern and its role in cellular signaling. Similar compounds include:
Inositol 1,4,5-Trisphosphate: Acts as a second messenger in calcium signaling.
Inositol 1,3,4,5,6-Pentakisphosphate: Involved in regulating various signaling pathways.
Inositol Hexakisphosphate: Plays a role in energy metabolism and other cellular processes.
This compound is distinct in its ability to specifically bind to and regulate pleckstrin homology domain-containing proteins, making it a critical component of cellular signaling networks .
Properties
IUPAC Name |
[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908090 | |
Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102850-29-3 | |
Record name | Inositol-1,3,4,5-tetrakisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inositol 1,3,4,5-tetraphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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